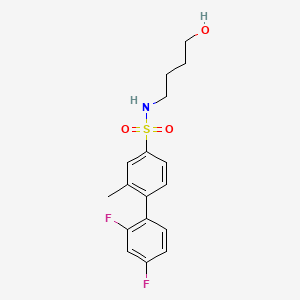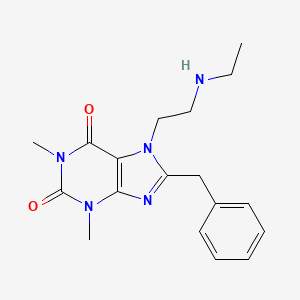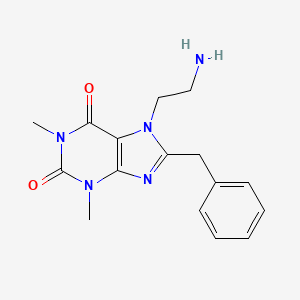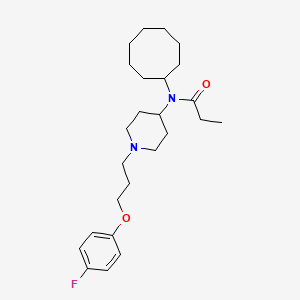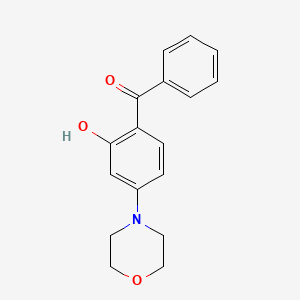
DNA-PK Inhibitor V
准备方法
合成路线和反应条件
AMA37 的合成涉及在受控条件下将芳基吗啉与特定试剂反应。详细的合成路线包括:
起始原料: 芳基吗啉和其他特定试剂。
反应条件: 该反应通常在二甲基亚砜 (DMSO) 等有机溶剂中于高温下进行。
纯化: 通过柱色谱等技术对产物进行纯化,以获得高纯度的化合物。
工业生产方法
AMA37 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:
批量合成: 使用大型反应器进行反应。
纯化: 采用结晶和大规模色谱等工业纯化方法。
质量控制: 实施严格的质量控制措施以确保产品的纯度和一致性。
化学反应分析
反应类型
AMA37 经历了各种化学反应,包括:
氧化: AMA37 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 AMA37 转化为还原形式。
取代: 涉及 AMA37 的取代反应会导致各种取代衍生物的形成。
常用试剂和条件
氧化: 使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 采用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化物或胺等亲核试剂。
形成的主要产物
科学研究应用
AMA37 具有广泛的科学研究应用,包括:
化学: 用作研究 DNA 修复机制的工具化合物。
生物学: 用于研究细胞对 DNA 损伤的反应。
医学: 因其抑制 DNA-PK 的能力而被研究用于癌症治疗。
工业: 用于开发新的治疗剂和研究工具。
作用机制
AMA37 通过抑制 DNA-PK 发挥作用,DNA-PK 是参与修复 DNA 双链断裂的关键酶。DNA-PK 的抑制导致 DNA 损伤的积累,这会导致细胞死亡,特别是在癌细胞中。所涉及的分子靶点和途径包括:
DNA-PK: AMA37 的主要靶点。
细胞周期阻滞: AMA37 可以诱导细胞周期在 G2/M 期阻滞。
凋亡: DNA 损伤的积累会触发凋亡途径。
相似化合物的比较
类似化合物
NU7441: 另一种具有类似特性的 DNA-PK 抑制剂。
KU60648: 一种用于研究的强效 DNA-PK 抑制剂。
CC-115: 一种 DNA-PK 和 mTOR 的双重抑制剂。
AMA37 的独特性
AMA37 的独特之处在于其对 DNA-PK 的选择性抑制及其可逆的、ATP 竞争性性质。这种选择性和可逆性使其成为研究中宝贵的工具,特别是在针对 DNA 修复和癌症治疗的研究中。
属性
IUPAC Name |
(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALILNHGILFDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587895 | |
| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-46-7 | |
| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
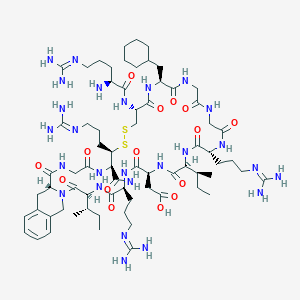
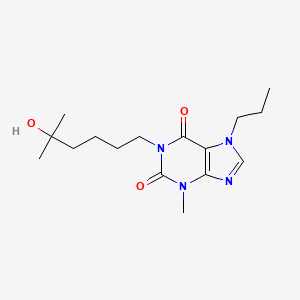
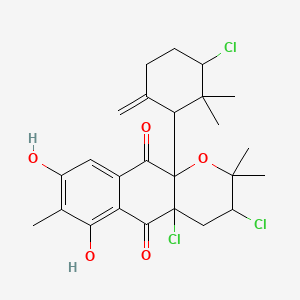
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)
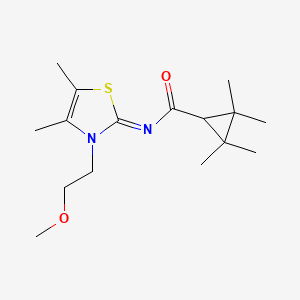
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)
![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)
